N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide
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Overview
Description
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the dimethoxybenzoyl group is usually carried out via Friedel-Crafts acylation, using reagents such as aluminum chloride (AlCl3) as a catalyst. The final step involves the coupling of the benzofuran derivative with 3,5-dimethoxybenzamide under conditions that promote amide bond formation, such as the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide can be compared with other compounds that have similar structural features, such as:
- N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide
- N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide
These compounds share the benzofuran core and dimethoxybenzoyl group but differ in the substituents attached to the benzofuran ring. The unique combination of substituents in this compound may confer distinct properties and activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H25NO7 |
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Molecular Weight |
475.5 g/mol |
IUPAC Name |
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C27H25NO7/c1-15-21-12-17(28-27(30)16-10-19(32-3)13-20(11-16)33-4)6-8-24(21)35-26(15)25(29)22-14-18(31-2)7-9-23(22)34-5/h6-14H,1-5H3,(H,28,30) |
InChI Key |
ARAFHBZTJPFBBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C(=O)C4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
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